![molecular formula C10H9NO5S B13363272 Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13363272.png)
Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the isothiazole family This compound is characterized by its unique structure, which includes a benzene ring fused to an isothiazole ring with a methoxy group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzo[d]isothiazole-1,1-dioxide with methanol in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile at room temperature for several hours, followed by purification through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings.
Applications De Recherche Scientifique
Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism by which Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of the 1,1-dioxide group allows for the formation of reactive intermediates that can modify biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxybenzo[d]isothiazole 1,1-dioxide: Similar structure but lacks the carboxylate ester group.
Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide: Contains additional functional groups and a spiro linkage.
5-Methylisoxazole-3-carboxylic acid: Different heterocyclic ring but similar functional groups.
Uniqueness
Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide is unique due to its combination of a methoxy group, carboxylate ester, and 1,1-dioxide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C10H9NO5S |
|---|---|
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
methyl 5-methoxy-1,1-dioxo-1,2-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C10H9NO5S/c1-15-6-3-4-8-7(5-6)9(10(12)16-2)11-17(8,13)14/h3-5H,1-2H3 |
Clé InChI |
ZUNVBVAJQUVCIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)S(=O)(=O)N=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13363189.png)
![6-(2-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363191.png)
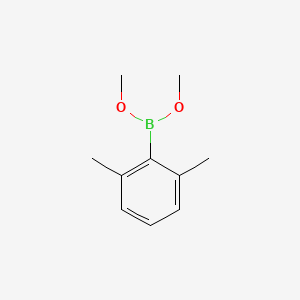
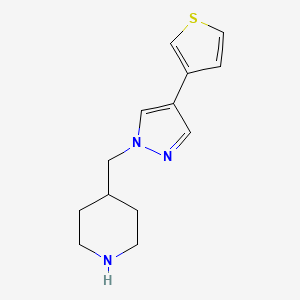
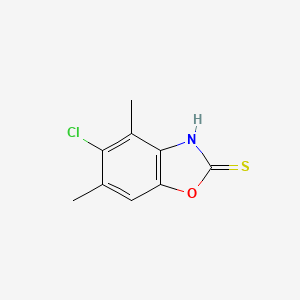
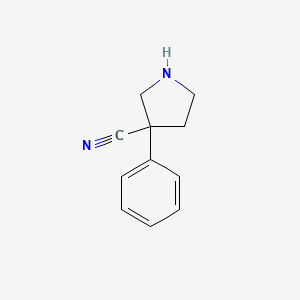
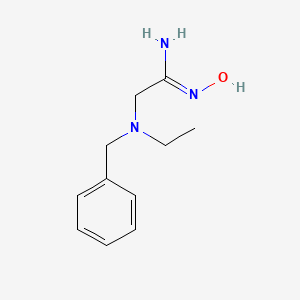
![(2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13363238.png)
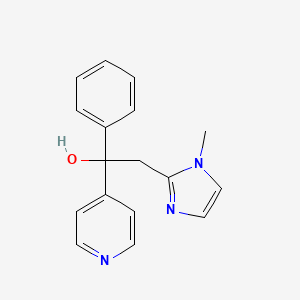
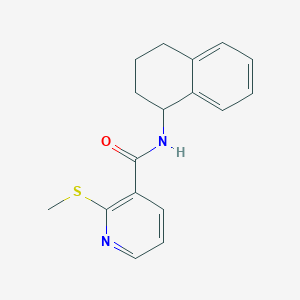
![3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363254.png)
![6-(4-Tert-butylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363261.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13363267.png)
![7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13363277.png)
